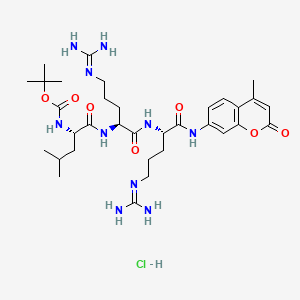

Boc-Leu-Arg-Arg-Amc-HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-Leu-Arg-Arg-Amc-HCl, also known as Boc-LLR-AMC, is a substrate for the Kex2 endoprotease (kexin), a membrane-bound, calcium-dependent serine protease from yeast α-cells . It is also used for determining the trypsin-like activity of the proteasome .

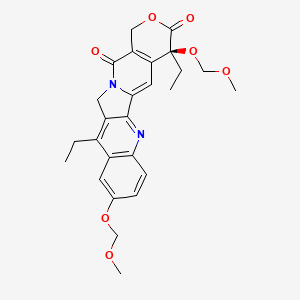

Molecular Structure Analysis

The molecular weight of Boc-Leu-Arg-Arg-Amc-HCl is 773.76 . Its sum formula is C₃₃H₅₂N₁₀O₇ · 2 HCl .Chemical Reactions Analysis

Boc-Leu-Arg-Arg-Amc-HCl is a good substrate for the Kex2 endoprotease (kexin), a membrane-bound, calcium-dependent serine protease from yeast α-cells . It is also used for determining the trypsin-like activity of the proteasome .Physical And Chemical Properties Analysis

Boc-Leu-Arg-Arg-Amc-HCl has a molecular weight of 773.76 and a sum formula of C₃₃H₅₂N₁₀O₇ · 2 HCl . It is a synthetic compound and should be stored at temperatures below -15°C .Applications De Recherche Scientifique

Biochemistry: Substrate for Protease Activity

Boc-Leu-Arg-Arg-Amc-HCl: is widely used as a fluorogenic substrate to measure the trypsin-like activity of the proteasome, particularly the 20S or 26S proteasome . This application is crucial in understanding proteasome function and its role in protein degradation.

Medical Research: Study of Blood Disorders

In medical research, this compound has been utilized in studies related to blood disorders, such as beta-thalassemia. It helps in investigating the non-enzymatic antioxidant activity and metabolic changes in stored red blood cells .

Pharmaceutical Studies: Proteasome Inhibition

Boc-Leu-Arg-Arg-Amc-HCl: serves as a substrate in pharmaceutical studies to explore new classes of proteasome inhibitors. These studies are significant for developing treatments for diseases where proteasome activity is a key factor .

Molecular Biology: Enzyme Activity Assays

In molecular biology, the compound is employed in enzyme activity assays to study the function of membrane-bound, calcium-dependent serine proteases from yeast alpha-cells . This has implications for understanding cellular processes like signaling and regulation.

Enzymology: Proteasome Activity Measurement

Enzymologists use Boc-Leu-Arg-Arg-Amc-HCl to measure different activities of the proteasome, including chymotryptic, PGPH, and tryptic activity. This is essential for characterizing the proteasome’s role in protein turnover .

Proteomics: Proteasome Function Analysis

In proteomics, researchers use this compound to analyze the function of the proteasome system, which is vital for protein quality control and turnover in cells. It aids in understanding the architecture and dynamics of proteasome complexes .

Cell Biology: Proteasome Localization Studies

Boc-Leu-Arg-Arg-Amc-HCl: is instrumental in cell biology for studying the cell cycle-dependent localization of the proteasome to chromatin. This research can provide insights into the regulation of gene expression and chromatin structure .

Marine Biology: Stress Response in Clams

The compound has been used in marine biology to study the interactive effects of osmotic stress and burrowing activity on protein metabolism and muscle capacity in clams. This helps in understanding the adaptive mechanisms of marine organisms to environmental stress .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N10O7.ClH/c1-18(2)15-24(43-32(48)50-33(4,5)6)29(47)42-23(10-8-14-39-31(36)37)28(46)41-22(9-7-13-38-30(34)35)27(45)40-20-11-12-21-19(3)16-26(44)49-25(21)17-20;/h11-12,16-18,22-24H,7-10,13-15H2,1-6H3,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H4,34,35,38)(H4,36,37,39);1H/t22-,23-,24-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBWVBHTRDFEND-NYTZCTPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53ClN10O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

737.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Leu-Arg-Arg-Amc-HCl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)

![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)